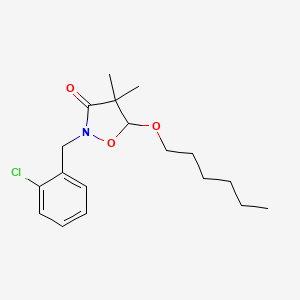
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a chlorobenzyl group, a hexyloxy group, and a dimethylisoxazolidinone core
Preparation Methods
The synthesis of 2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazolidinone Core: The isoxazolidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Hexyloxy Group: The hexyloxy group can be attached through an etherification reaction using hexanol and appropriate catalysts.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one can be compared with other similar compounds, such as:
2-Chlorobenzyl chloride: This compound shares the chlorobenzyl group but lacks the isoxazolidinone core and hexyloxy group.
Hexyloxybenzene: This compound contains the hexyloxy group but lacks the chlorobenzyl group and isoxazolidinone core.
Dimethylisoxazolidinone: This compound has the isoxazolidinone core but lacks the chlorobenzyl and hexyloxy groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the individual similar compounds.
Properties
CAS No. |
81778-79-2 |
|---|---|
Molecular Formula |
C18H26ClNO3 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-hexoxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C18H26ClNO3/c1-4-5-6-9-12-22-17-18(2,3)16(21)20(23-17)13-14-10-7-8-11-15(14)19/h7-8,10-11,17H,4-6,9,12-13H2,1-3H3 |
InChI Key |
CVKBVXIBJOVFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


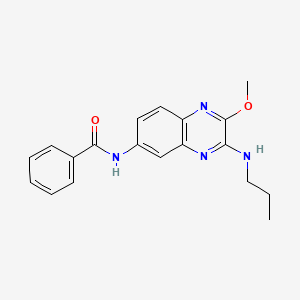
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
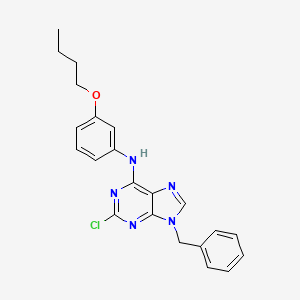
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
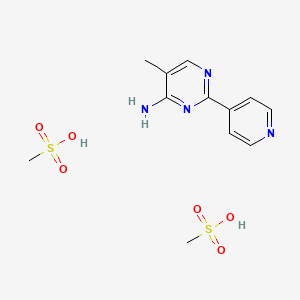
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
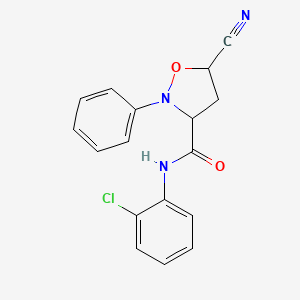
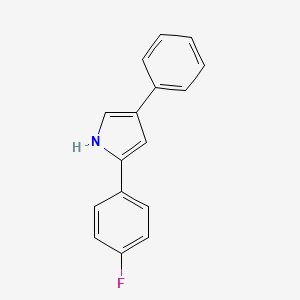
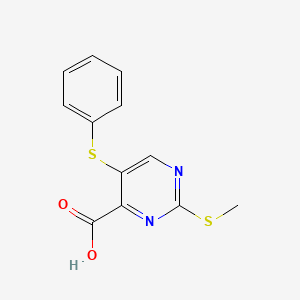
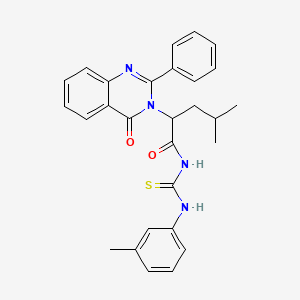
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
